molecular formula C11H11Cl2NO B13084048 1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13084048
M. Wt: 244.11 g/mol
InChI Key: ASPVWVLUKZKZFH-VOTSOKGWSA-N
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Description

1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound characterized by the presence of dichlorophenyl and dimethylamino groups attached to a prop-2-en-1-one backbone

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and dimethylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Synthetic Route: The key step involves the condensation of 2,3-dichlorobenzaldehyde with dimethylamine in the presence of a base to form the desired product.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve solvents like ethanol or dichloromethane and may require heating or cooling to optimize reaction rates.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: In industrial applications, it may be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one and 1-(2,3-Dichlorophenyl)-3-(methylamino)prop-2-en-1-one.

    Uniqueness: The presence of the 2,3-dichlorophenyl group and the dimethylamino group imparts unique chemical and biological properties, distinguishing it from other related compounds. These structural features may influence its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

(E)-1-(2,3-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)7-6-10(15)8-4-3-5-9(12)11(8)13/h3-7H,1-2H3/b7-6+

InChI Key

ASPVWVLUKZKZFH-VOTSOKGWSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CN(C)C=CC(=O)C1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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